molecular formula C11H10N2O3 B8308772 Benzyl 2-diazoacetoacetate

Benzyl 2-diazoacetoacetate

Cat. No.: B8308772
M. Wt: 218.21 g/mol
InChI Key: NPCFOBDOMGQPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-diazoacetoacetate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzyl 2-diazoacetoacetate is an organic compound that serves as a versatile intermediate in various chemical syntheses, particularly in organic chemistry and medicinal applications. This article delves into its applications, highlighting its significance in scientific research, synthesis methodologies, and case studies.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of azo dyes and other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The compound can react with nucleophiles to form new carbon-nitrogen bonds.
  • Cycloaddition reactions : It can undergo cycloadditions to form cyclic compounds, which are valuable in pharmaceuticals.

Pharmaceutical Applications

Research indicates that this compound plays a role in drug development, particularly as a precursor for synthesizing bioactive compounds. Its unique reactivity enables the formation of diverse structures that can exhibit therapeutic properties.

Case Studies

  • Interaction Studies : Investigations into the reactivity of this compound with various nucleophiles have elucidated its mechanisms of action, providing insights into optimizing its use in drug development.
  • Natural Product Synthesis : The compound has been employed in synthesizing natural product-like scaffolds through its application as a Michael acceptor, facilitating the construction of complex ring systems .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

benzyl 2-diazo-3-oxobutanoate

InChI

InChI=1S/C11H10N2O3/c1-8(14)10(13-12)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

NPCFOBDOMGQPLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.